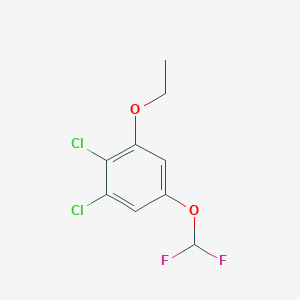
1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene is an organic compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene typically involves the following steps:
Etherification: The formation of the ethoxy group through the reaction of an alcohol with an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes under controlled conditions to ensure high yield and purity. Specific details on the industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other groups.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Using reagents such as sodium hydroxide or potassium hydroxide.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Cellular Processes: Affecting processes such as cell signaling, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene: Similar structure but with different positions of chlorine and fluorine atoms.
Uniqueness
1,2-Dichloro-5-difluoromethoxy-3-ethoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8Cl2F2O2 |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
1,2-dichloro-5-(difluoromethoxy)-3-ethoxybenzene |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-2-14-7-4-5(15-9(12)13)3-6(10)8(7)11/h3-4,9H,2H2,1H3 |
InChI Key |
XBPYHVBWPYPBOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)OC(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















